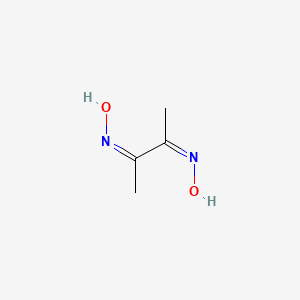![molecular formula C15H13NOS2 B11824863 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is a chemical compound with the molecular formula C15H13NOS2. It is an intermediate in the synthesis of Metopimazine Sulfoxide, a metabolite of Metopimazine in dogs and rabbits . This compound is part of the phenothiazine family, which is known for its diverse biological activities, including antipsychotic and antiemetic properties.
Métodos De Preparación
The synthesis of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone involves several steps:
Starting Material: The process begins with 2-Methylthiophenothiazine.
Protection: The compound is protected by sequential reaction with sodium amide and acetic anhydride.
Formation of Ethanone: This reaction yields this compound.
Análisis De Reacciones Químicas
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone undergoes various chemical reactions:
Substitution: The phenothiazine ring allows for electrophilic and nucleophilic substitution reactions, making it versatile in synthetic chemistry.
Common reagents used in these reactions include peracids for oxidation and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, such as Metopimazine Sulfoxide.
Biology and Medicine: The compound’s derivatives are studied for their potential antipsychotic and antiemetic properties.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is primarily related to its role as an intermediate in the synthesis of Metopimazine. Metopimazine acts as a dopamine D2 and D3 receptor antagonist, which underlies its antiemetic and gastroprokinetic effects . The compound itself may interact with similar molecular targets, contributing to its biological activity.
Comparación Con Compuestos Similares
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone can be compared with other phenothiazine derivatives:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H13NOS2 |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-(2-methylsulfanylphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C15H13NOS2/c1-10(17)16-12-5-3-4-6-14(12)19-15-8-7-11(18-2)9-13(15)16/h3-9H,1-2H3 |
Clave InChI |
CHKDUTONIPBXHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)

![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)

![(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11824810.png)
![4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile](/img/structure/B11824816.png)

![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)



